![molecular formula C9H14N4O B12913170 [4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol CAS No. 651734-66-6](/img/structure/B12913170.png)
[4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol is a compound belonging to the pyrimidine family, which is known for its diverse biological activities Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors
Introduction of the Methanol Group: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction. This involves the use of reagents such as formaldehyde and reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the pyrimidine ring or other functional groups can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of [4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors, modulating various biological pathways. The compound’s structure allows it to fit into the active sites of target proteins, thereby affecting their function and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like 4-amino-2-methylpyrimidine and 4-(cyclopropylamino)-2-(methylthio)pyrimidine share structural similarities.
Cyclopropylamine Derivatives: Compounds containing the cyclopropylamine moiety, such as cyclopropylamine-substituted thiazoles.
Uniqueness
[4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol stands out due to its unique combination of functional groups, which confer specific biological activities
Properties
CAS No. |
651734-66-6 |
|---|---|
Molecular Formula |
C9H14N4O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
[4-(cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C9H14N4O/c1-10-9-11-4-6(5-14)8(13-9)12-7-2-3-7/h4,7,14H,2-3,5H2,1H3,(H2,10,11,12,13) |
InChI Key |
MRCNZVJMIPVOFU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(C(=N1)NC2CC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


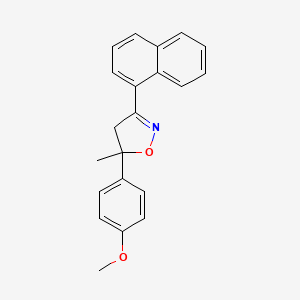
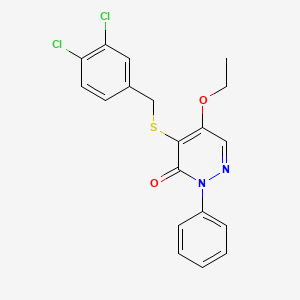

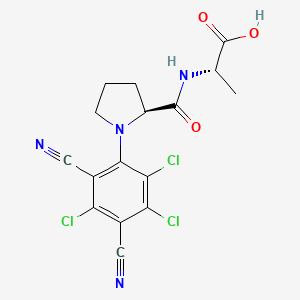
![N,N-Diethyl-2-{[5-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B12913122.png)
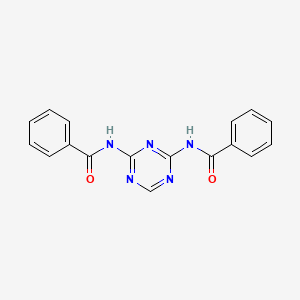
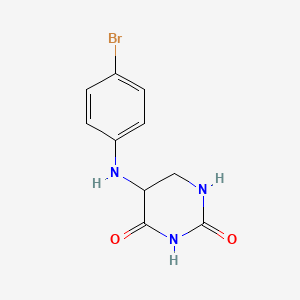
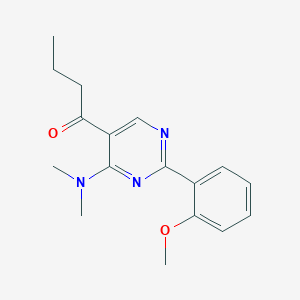
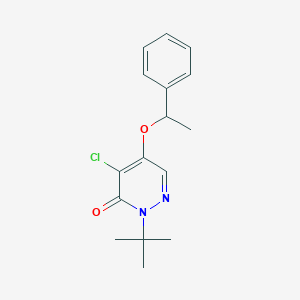

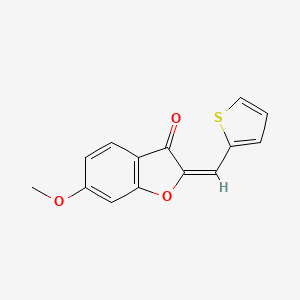

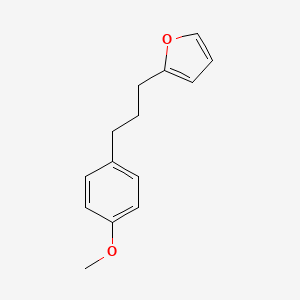
![3-Ethyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12913190.png)
